3-Chloro-4-(2-ethoxyanilino)-1-(4-methylphenyl)pyrrole-2,5-dione
Description
The compound “3-chloro-4-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom. The molecule also has a 2-ethoxyphenylamino group and a 4-methylphenyl group attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a phenyl ring, and an ethoxy group. The presence of these functional groups would influence the compound’s reactivity and physical properties. The exact structure would need to be determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrrole ring and the phenyl rings. For example, reactions at the benzylic position (the carbon adjacent to the phenyl ring) can occur, such as free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrole ring and the nonpolar phenyl rings could influence its solubility in different solvents. Its melting point, boiling point, and other physical properties would also depend on the exact structure .Future Directions
The future research directions for this compound would depend on its properties and potential applications. If it exhibits biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Properties
IUPAC Name |
3-chloro-4-(2-ethoxyanilino)-1-(4-methylphenyl)pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-15-7-5-4-6-14(15)21-17-16(20)18(23)22(19(17)24)13-10-8-12(2)9-11-13/h4-11,21H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBZTXUHDGPHBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.